

A Comparative Analysis of Experimental and Computed Properties of 4-Chlorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorotoluene

Cat. No.: B122035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **4-chlorotoluene** (C₇H₇Cl), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] An objective evaluation of its physicochemical characteristics is crucial for process optimization, safety assessments, and regulatory compliance. This document summarizes key data, outlines methodologies for its determination, and presents a logical workflow for property analysis.

Comparison of Physicochemical Properties

The following table summarizes the available experimental data for **4-chlorotoluene** and compares it with computationally derived values. This side-by-side analysis highlights the predictive accuracy of current computational models for this compound.

Property	Experimental Value	Computed Value
Molecular Weight	126.58 g/mol [2][3]	126.583 g/mol [2]
Melting Point	6-8 °C[4], 7.5 °C[3]	Not Commonly Computed
Boiling Point	162 °C[4], 162.4 °C[3]	Not Commonly Computed
Density	1.07 g/mL at 25 °C[4], 1.0697 g/cm³ at 20 °C[3]	Not Commonly Computed
Flash Point	49 °C[5], 51 °C[4]	Not Commonly Computed
Vapor Pressure	10 mmHg at 45 °C[3][4]	3.4±0.3 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient)	3.33[3]	3.27
Refractive Index	n _{20/D} 1.52[4]	Not Commonly Computed
Water Solubility	<0.1 g/100 mL at 20 °C[3]	Not Commonly Computed

Methodologies for Property Determination

A clear understanding of the methodologies used to obtain the above data is essential for accurate interpretation and application in a research context.

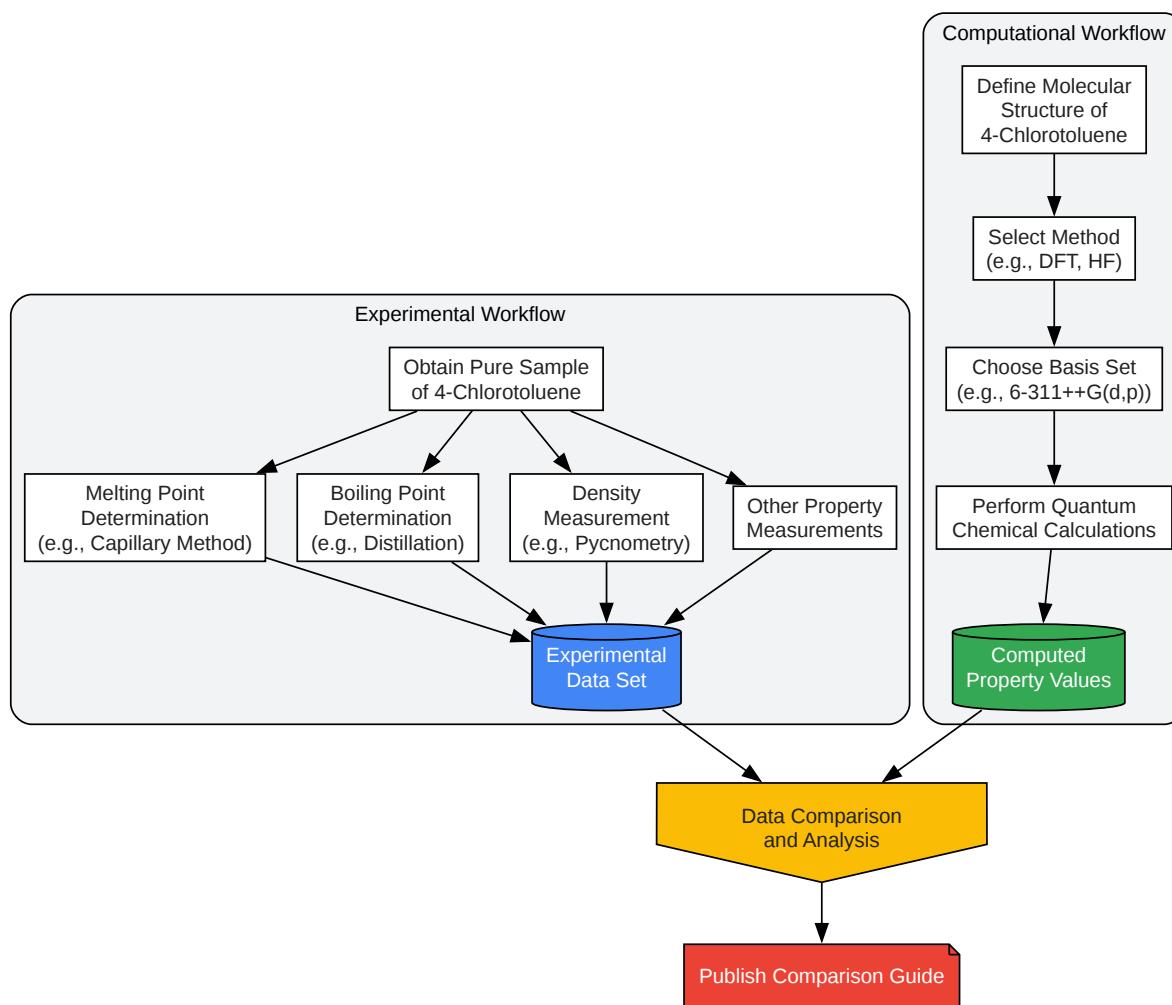
Experimental Protocols

The experimental values presented are determined through well-established laboratory techniques designed to ascertain the physicochemical properties of chemical substances.

- Melting Point Determination: The melting point of a solid is the temperature at which it transitions to a liquid.[1] A common method involves placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus, such as a Mel-Temp or Thiele tube.[6] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. Pure compounds typically exhibit a sharp melting point with a narrow range.[6]
- Boiling Point Determination: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] Standard methods include

distillation and the capillary method.[7][8] In a simple distillation, the temperature at which the liquid actively boils and its vapor condenses is recorded.[9] The capillary method involves inverting a sealed capillary tube in a small sample of the liquid; the boiling point is the temperature at which a steady stream of bubbles emerges, and upon slight cooling, the liquid is drawn back into the capillary tube.[8]

- **Density Measurement:** Density is the mass of a substance per unit volume.[5] For liquids like **4-chlorotoluene**, density is often measured using a pycnometer, a flask with a precise volume.[10] The pycnometer is weighed empty, then filled with the liquid and weighed again to determine the mass of a known volume.[10] Other methods include the use of hydrometers, which measure density based on buoyancy, and oscillating U-tube density meters.[5][10]


Computational Methodologies

Computational chemistry provides theoretical estimates of molecular properties, offering a valuable complement to experimental data. These predictions are derived from quantum mechanical calculations.

- **Density Functional Theory (DFT):** DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[11] For **4-chlorotoluene**, calculations using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) and 6-311++G(d,p) have been employed to optimize the molecular geometry and predict vibrational frequencies.[11]
- **Hartree-Fock (HF) Theory:** The Hartree-Fock method is another ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state.[11] Similar to DFT, HF calculations for **4-chlorotoluene** have been performed with basis sets like 6-31G(d,p) and 6-311++G(d,p) to study its molecular and vibrational structure.[11]
- **Basis Sets:** The accuracy of both DFT and HF calculations is highly dependent on the basis set used, which is a set of functions used to create the molecular orbitals. The 6-31G and 6-311G series are Pople-style basis sets, with additions like 'd,p' indicating polarization functions and '++' indicating diffuse functions, which are important for accurately describing electron distribution.[11]

Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing the experimental and computed properties of a chemical compound like **4-chlorotoluene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-氯甲苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Density - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Computed Properties of 4-Chlorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122035#experimental-vs-computed-properties-of-4-chlorotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com